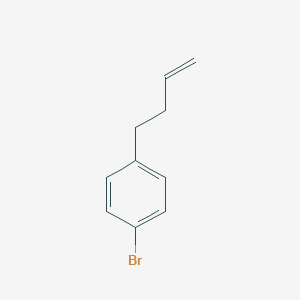

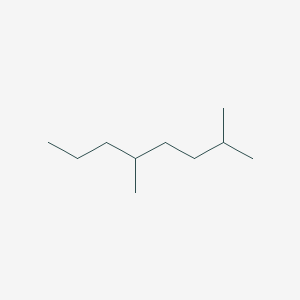

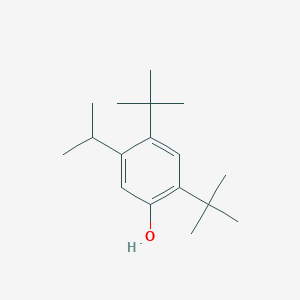

![molecular formula C11H17N B100725 N-[(3-Methylphenyl)methyl]propan-1-amine CAS No. 16096-52-9](/img/structure/B100725.png)

N-[(3-Methylphenyl)methyl]propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related amines involves several key steps, including asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin . Additionally, the synthesis of N-arylpyrroles and allylic amines through reactions involving unfunctionalized dienes, nitroarenes, and carbon monoxide catalyzed by Ru(CO)3(Ar-BIAN) is reported . These methods could potentially be adapted for the synthesis of "N-[(3-Methylphenyl)methyl]propan-1-amine".

Molecular Structure Analysis

The molecular structure and the presence of substituents can significantly influence the properties of amines. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry and affects the photochemical behavior . Similarly, the structural analysis of N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene] amine and its metal complexes using density functional theory (DFT) provides insights into the electronic and charge transfer properties .

Chemical Reactions Analysis

The reactivity of amines can be quite diverse. For example, N-methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . The domino reaction of 3-(2-formylphenoxy)propenoates and amines to synthesize N-substituted 1,4-dihydropyridines is another example of the chemical versatility of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines can be influenced by their molecular structure. The study of N-tert-butanesulfinyl imines shows their versatility as intermediates for the asymmetric synthesis of amines, with the tert-butanesulfinyl group serving as a powerful chiral directing group . The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," demonstrates how structural modifications can enhance certain properties .

科学的研究の応用

Synthesis and Catalysis

N-[(3-Methylphenyl)methyl]propan-1-amine plays a role in the synthesis of various chemicals. Senthamarai et al. (2018) detail an expedient synthesis process for N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This synthesis method is important for producing life-science molecules and bulk chemicals (Senthamarai et al., 2018).

Structural Analysis

The compound has been used in structural analysis studies. Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, where N-[(3-Methylphenyl)methyl]propan-1-amine served as a reference in characterizing various structures (Nycz et al., 2011).

Medicinal Chemistry

In medicinal chemistry, the compound has been synthesized and characterized for various purposes. Kavanagh et al. (2013) describe the synthesis and characterization of N-Methyl-3-phenyl-norbornan-2-amine, a compound related to N-[(3-Methylphenyl)methyl]propan-1-amine, highlighting its relevance in medicinal chemistry (Kavanagh et al., 2013).

Pharmacology

In pharmacology, research has focused on derivatives of N-[(3-Methylphenyl)methyl]propan-1-amine for potential therapeutic applications. Grimwood et al. (2011) discuss the pharmacological characterization of a κ-opioid receptor antagonist, a derivative of N-[(3-Methylphenyl)methyl]propan-1-amine, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).

Chemistry and Corrosion

In chemistry, N-[(3-Methylphenyl)methyl]propan-1-amine derivatives are used in corrosion studies. Gao et al. (2007) synthesized tertiary amines, including derivatives of N-[(3-Methylphenyl)methyl]propan-1-amine, and studied their performance in inhibiting carbon steel corrosion (Gao et al., 2007).

Biomedical Research

In biomedical research, N-[(3-Methylphenyl)methyl]propan-1-amine derivatives have been investigated for their DNA-binding capabilities. Carreon et al. (2014) synthesized a cationic polythiophene derivative of N-[(3-Methylphenyl)methyl]propan-1-amine for potential use in gene delivery (Carreon et al., 2014).

Enzymatic Studies

Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, including N-[(3-Methylphenyl)methyl]propan-1-amine, to understand the enzymatic processes involved in drug metabolism (Abdel-Monem, 1975).

特性

IUPAC Name |

N-[(3-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKKIUWNPPDLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640850 |

Source

|

| Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-Methylphenyl)methyl]propan-1-amine | |

CAS RN |

16096-52-9 |

Source

|

| Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

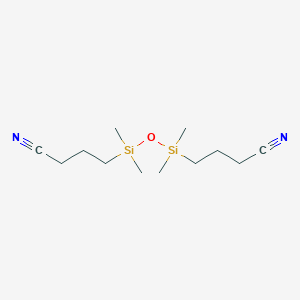

![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)

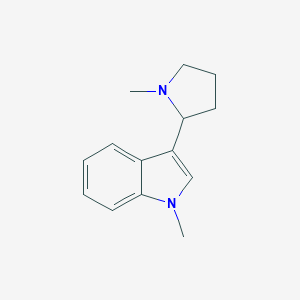

![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)